Koetjapic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Koetjapic acid is a natural product found in Dysoxylum mollissimum, Maytenus undata, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Koetjapic acid has been extensively studied for its anticancer effects, particularly against colorectal cancer. Research indicates that it induces apoptosis in cancer cells through various mechanisms:

- Apoptosis Induction : this compound activates both extrinsic and intrinsic apoptotic pathways in HCT 116 colorectal carcinoma cells. This activation leads to DNA fragmentation, nuclear condensation, and disruption of mitochondrial membrane potential, ultimately resulting in cell death .

-

Cell Signaling Pathway Modulation : The compound significantly affects several key signaling pathways involved in cancer progression:

- Down-regulation : It inhibits the Wnt, Hypoxia-Inducible Factor 1-alpha (HIF-1α), Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK), and Myc/Max pathways .

- Up-regulation : this compound enhances the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is crucial for cell survival and proliferation .

Case Studies

Several studies have illustrated the efficacy of this compound in various cancer models:

- Colorectal Cancer : In vitro studies on HCT 116 cells showed that this compound significantly inhibited cell proliferation and induced apoptosis. The compound's effectiveness was comparable to established chemotherapeutics, highlighting its potential as a complementary treatment option .

- Breast Cancer : Research indicated that this compound possesses antimetastatic activity against breast cancer cell lines. It inhibited cell migration and invasion, suggesting its role in preventing metastasis .

- Mechanistic Insights : A study demonstrated that this compound modulates gene expression related to angiogenesis and apoptosis, further supporting its therapeutic potential against various cancers .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Analyse Chemischer Reaktionen

Anti-angiogenic Activity

Koetjapic acid exhibits anti-angiogenic properties by inhibiting in vivo neovascularization in chick embryo chorioallantoic membrane (CAM) and ex vivo microvessel sprouting in rat aortic explants . It inhibits angiogenesis by down-regulating the VEGF signaling pathway, inhibiting VEGF-induced HUVEC proliferation, migration, and differentiation, and inhibiting the synthesis of the principal angiogenic mitogen, VEGF .

-

Treatment with 10-50 μg/ml of this compound resulted in a dose-dependent inhibition of new blood vessel growth in the ex vivo rat aortic ring assay .

-

This compound was found to be non-cytotoxic against HUVECs with IC50 40.97 ± 0.37 μg/ml .

-

This compound inhibited major angiogenesis process steps, endothelial cell migration and differentiation, as well as VEGF expression .

-

At a concentration of 40 pg/ml, this compound completely stopped endothelial tube formation by reducing the tube-like structure in width and length .

Anti-cancer Activity

This compound exhibits anti-cancer activity by inducing apoptosis in cancer cells and activating the caspase cascade. The apoptotic efficacy of this compound is also due to its induction of nuclear fragmentation and condensation, and disruption in the mitochondrial membrane potential in cancer cells .

-

This compound induces apoptosis in HCT 116 colorectal carcinoma cells by activating extrinsic and intrinsic caspases .

-

This compound-induced apoptosis is mediated by DNA fragmentation, nuclear condensation, and disruption in the mitochondrial membrane potential .

-

This compound caused down-regulation of Wnt, HIF-1α, MAP/ERK/JNK and Myc/Max signaling pathways and up-regulates the NF-κB signaling pathway .

Inhibition of PGE2 Production

This compound can inhibit LPS-induced PGE2 production .

-

This compound was identified as a promising inhibitor, with an IC50 value of 1.05 μM, comparable to that of a potent cyclooxygenase inhibitor, indomethacin (0.45 μM) .

Table 1: IC50 values of compounds on PGE2 production by LPS-stimulated human whole blood

| Compounds | IC50 (µM) |

|---|---|

| 1 (this compound) | 1.05 ± 0.02 |

| 2 (3-oxoolean-12-en-30-oic acid) | 1.54 ± 0.05 |

| 3 (Betulinic acid) | 2.59 ± 0.07 |

| Indomethacin (positive control) | 0.45 ± 0.02 |

Eigenschaften

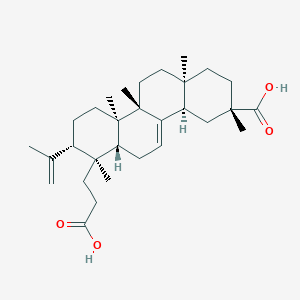

Molekularformel |

C30H46O4 |

|---|---|

Molekulargewicht |

470.7 g/mol |

IUPAC-Name |

(3S,4aR,6aR,7S,8S,10aR,10bS,12aS)-7-(2-carboxyethyl)-3,7,10a,10b,12a-pentamethyl-8-prop-1-en-2-yl-2,4,4a,6,6a,8,9,10,11,12-decahydro-1H-chrysene-3-carboxylic acid |

InChI |

InChI=1S/C30H46O4/c1-19(2)20-10-13-30(7)23(28(20,5)12-11-24(31)32)9-8-21-22-18-27(4,25(33)34)15-14-26(22,3)16-17-29(21,30)6/h8,20,22-23H,1,9-18H2,2-7H3,(H,31,32)(H,33,34)/t20-,22-,23+,26+,27-,28-,29+,30+/m0/s1 |

InChI-Schlüssel |

ASOUKQDZWGOCBR-ICSARBIRSA-N |

Isomerische SMILES |

CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)CC=C3[C@]2(CC[C@@]4([C@H]3C[C@@](CC4)(C)C(=O)O)C)C)C |

Kanonische SMILES |

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CC=C3C2(CCC4(C3CC(CC4)(C)C(=O)O)C)C)C |

Synonyme |

koetjapic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.